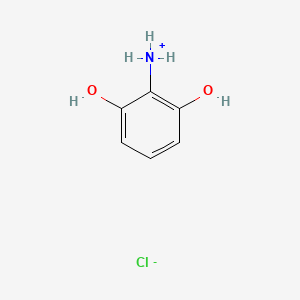![molecular formula C23H32N2O2S B7822256 N,N'-bis[4-(3-methylbutoxy)phenyl]carbamimidothioic acid](/img/structure/B7822256.png)
N,N'-bis[4-(3-methylbutoxy)phenyl]carbamimidothioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cinnamic Acid . It is an organic compound with the chemical formula C9H8O2 . Cinnamic acid is a key aromatic compound in organic chemistry, widely recognized for its extensive applications and role in various chemical reactions. It is naturally occurring and is pivotal in plant metabolism, contributing to the biosynthesis of phenylpropanoids.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cinnamic acid can be synthesized through several methods, including the Perkin reaction , which involves the reaction of benzaldehyde with acetic anhydride in the presence of an alkali metal acetate . This synthesis underscores its adaptability and utility in creating complex molecular structures.
Industrial Production Methods
In industrial contexts, cinnamic acid is often produced through the Knoevenagel condensation of benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation . This method is favored for its efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Cinnamic acid undergoes various types of chemical reactions, including:
Oxidation: Cinnamic acid can be oxidized to form benzaldehyde and benzoic acid.
Reduction: It can be reduced to form hydrocinnamic acid.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Benzaldehyde and benzoic acid.
Reduction: Hydrocinnamic acid.
Substitution: Halogenated or nitrated derivatives of cinnamic acid.
Wissenschaftliche Forschungsanwendungen
Cinnamic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: Cinnamic acid derivatives are studied for their antimicrobial and antioxidant properties.
Industry: It is used in the production of flavors, fragrances, and as a stabilizer in plastics.
Wirkmechanismus
Cinnamic acid exerts its effects through various mechanisms, including:
Antimicrobial Activity: It disrupts microbial cell membranes, leading to cell death.
Antioxidant Activity: It scavenges free radicals, thereby protecting cells from oxidative damage.
Enzyme Inhibition: Cinnamic acid can inhibit enzymes involved in the biosynthesis of certain metabolites, affecting metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Cinnamic acid can be compared with other similar compounds such as:
Ferulic Acid: Similar in structure but contains a methoxy group on the aromatic ring.
Coumaric Acid: Similar but lacks the double bond in the side chain.
Caffeic Acid: Contains both hydroxyl and methoxy groups on the aromatic ring.
Uniqueness
Cinnamic acid is unique due to its simple structure, which allows for easy modification and derivatization, making it a versatile compound in various chemical syntheses and industrial applications.
Eigenschaften
IUPAC Name |
N,N'-bis[4-(3-methylbutoxy)phenyl]carbamimidothioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O2S/c1-17(2)13-15-26-21-9-5-19(6-10-21)24-23(28)25-20-7-11-22(12-8-20)27-16-14-18(3)4/h5-12,17-18H,13-16H2,1-4H3,(H2,24,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBONKHPVHMQHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)OCCC(C)C)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCOC1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)OCCC(C)C)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![sodium;4-[(2,4-dihydroxyphenyl)diazenyl]benzenesulfonate](/img/structure/B7822191.png)






![sodium;4-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate](/img/structure/B7822226.png)




